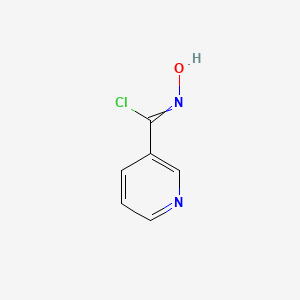![molecular formula C10H17NO B8468328 (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B8468328.png)
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
概要
説明
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime is an organic compound derived from camphor, a bicyclic monoterpene ketone. It is an oxime, which means it contains the functional group -C=N-OH. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime is typically synthesized by the reaction of camphor with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:
Camphor+NH2OH⋅HCl→(+)-Camphor oxime+H2O+NaCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
化学反応の分析
Types of Reactions
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphorquinone.
Reduction: Reduction of this compound can yield camphoramine.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Oxidation: Camphorquinone
Reduction: Camphoramine
Substitution: Various camphor derivatives
科学的研究の応用
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Camphorquinone: An oxidized form of camphor.
Camphoramine: A reduced form of camphor oxime.
Other Oximes: Such as acetone oxime and cyclohexanone oxime.
Uniqueness
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime is unique due to its specific structure and the presence of the camphor backbone. This gives it distinct chemical properties and reactivity compared to other oximes. Its applications in organic synthesis and potential biological activities further highlight its uniqueness.
特性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
N-[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/t7?,10-/m0/s1 |
InChIキー |
OVFDEGGJFJECAT-MHPPCMCBSA-N |
異性体SMILES |
C[C@@]12CCC(C1(C)C)CC2=NO |
正規SMILES |
CC1(C2CCC1(C(=NO)C2)C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1h-Indole-1-carboxylic acid,5-[(cyclohexylthio)methyl]-,1,1-dimethylethyl ester](/img/structure/B8468256.png)

![3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8468281.png)
![Methyl 4-nitro-3-{[(trifluoromethyl)sulfonyl]oxy}benzoate](/img/structure/B8468284.png)



![1-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)ethanone](/img/structure/B8468310.png)
![2(1H)-Pyrimidinone, 5-bromo-1-[(phenylmethoxy)methyl]-](/img/structure/B8468314.png)


